3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid
Overview
Description
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid is a useful research compound. Its molecular formula is C13H7N3O4 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research in synthetic methodologies highlights innovative approaches to constructing complex molecules, including those related to 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid derivatives. A notable study by Schindler et al. (2008) presents a new method for synthesizing 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines, showcasing the utility of related compounds in synthesizing structurally complex heterocycles Schindler, R., Mokrov, G., Likhosherstov, A. M., & Gewald, R. (2008). Heterocycles, 75, 2713-2722. This demonstrates the importance of such compounds in accessing new chemical spaces for pharmaceutical development and material science.
Chemical Synthesis and Characterization
The synthesis and characterization of organotin(IV) complexes of related compounds are detailed by Shahid et al. (2005), offering insight into the preparation and potential applications of organometallic complexes in biological systems. Their study explores the antibacterial and antifungal properties of these complexes, contributing to the field of medicinal chemistry and materials science Shahid, K., Shahzadi, S., Ali, S., Bhatti, M. H., & Khan, K. (2005). Journal of the Iranian Chemical Society, 2, 140-148.
Biological Applications
The exploration of heterocyclic ring-containing benzoic acid derivatives as potential retinoic acid receptor antagonists by Yoshimura et al. (1995) highlights the relevance of such compounds in the development of therapeutic agents. This study provides a foundation for the design of new drugs with improved specificity and efficacy in targeting retinoic acid receptors, a crucial aspect in treating various cancers and dermatological conditions Yoshimura, H., Nagai, M., Hibi, S., Kikuchi, K., Abe, S., Hida, T., Higashi, S., Hishinuma, I., & Yamanaka, T. (1995). Journal of Medicinal Chemistry, 38(16), 3163-3173.
Materials Science and Coordination Chemistry
Investigations into lanthanide-based coordination polymers assembled from derivatives of related compounds, as presented by Sivakumar et al. (2011), underscore the application of these materials in photophysical studies. The synthesis, crystal structure, and photophysical properties of lanthanide complexes derived from modified benzoic acids demonstrate potential applications in optics, sensing, and light-emitting devices Sivakumar, S., Reddy, M., Cowley, A., & Butorac, R. R. (2011). Inorganic Chemistry, 50(11), 4882-4891.
Properties
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4/c17-11-9-10(15-5-4-14-9)12(18)16(11)8-3-1-2-7(6-8)13(19)20/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSQYARPRRDUBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=NC=CN=C3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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